molecular formula C14H19ClN2 B13734019 3-(1,3-Dimethyl-2-pyrrolidinyl)indole hydrochloride CAS No. 19137-92-9

3-(1,3-Dimethyl-2-pyrrolidinyl)indole hydrochloride

Cat. No.: B13734019
CAS No.: 19137-92-9
M. Wt: 250.77 g/mol
InChI Key: QZFKJZKPGLLKMJ-UHFFFAOYSA-N
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Description

3-(1,3-Dimethyl-2-pyrrolidinyl)indole hydrochloride is a synthetic indole alkaloid derivative of interest in neuroscience and medicinal chemistry research. This compound features a molecular architecture combining an indole ring system with a 1,3-dimethylpyrrolidine moiety, a structure recognized for its relevance to central nervous system (CNS) targets . The hydrochloride salt form offers high solubility in water and polar organic solvents such as methanol and ethanol, facilitating its use in various experimental aqueous applications . Indole derivatives possessing pyrrolidine substructures are increasingly investigated for their potential interactions with serotonergic systems and as templates for developing novel neuroactive agents . The structural complexity arising from the fusion of indole and pyrrolidine frameworks makes this compound a valuable scaffold for exploring new chemical entities in pharmacology and drug discovery . As with all compounds in this class, careful handling and appropriate safety protocols are required. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

19137-92-9

Molecular Formula

C14H19ClN2

Molecular Weight

250.77 g/mol

IUPAC Name

3-(1,3-dimethylpyrrolidin-1-ium-2-yl)-1H-indole;chloride

InChI

InChI=1S/C14H18N2.ClH/c1-10-7-8-16(2)14(10)12-9-15-13-6-4-3-5-11(12)13;/h3-6,9-10,14-15H,7-8H2,1-2H3;1H

InChI Key

QZFKJZKPGLLKMJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC[NH+](C1C2=CNC3=CC=CC=C32)C.[Cl-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally involves three key steps:

  • Step 1: Preparation of the indole core or an appropriately functionalized indole intermediate.
  • Step 2: Introduction of the 1,3-dimethyl-2-pyrrolidinyl substituent at the 3-position of the indole.
  • Step 3: Conversion of the free base to the hydrochloride salt to obtain the final compound.

Indole Core Synthesis and Functionalization

The indole nucleus is often prepared or modified through classical or modern synthetic routes. For example, a 10-step synthesis from 4-nitroindole has been reported, involving protection and functional group transformations to yield substituted indoles suitable for further derivatization.

Key reagents and conditions used in these preparations include:

Step Reagents/Conditions Purpose
1 Sodium hydride (NaH), triisopropylsilyl chloride, dry THF, 0 °C Protection of indole nitrogen
2 Reduction of nitro group Conversion to amino group
3 Various electrophiles Functionalization at C-3 position

These steps ensure the indole nucleus is suitably functionalized for subsequent substitution with the pyrrolidinyl group.

Formation of the Hydrochloride Salt

The final step involves converting the free base of 3-(1,3-dimethyl-2-pyrrolidinyl)indole to its hydrochloride salt for improved stability and solubility.

  • This is typically achieved by treating the free base with anhydrous hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as ethanol or diethyl ether.
  • The resulting hydrochloride salt precipitates out and can be isolated by filtration and drying.

Detailed Synthetic Example

Below is a representative synthetic route adapted from literature and patent sources:

Step Procedure Description Conditions/Notes
1 Protection of indole nitrogen using triisopropylsilyl chloride and sodium hydride in dry THF at 0 °C Stirring under nitrogen atmosphere for 30 minutes
2 Reduction of nitro group to amino group Standard hydrogenation or chemical reduction methods
3 Halogenation at 3-position of indole Using N-bromosuccinimide (NBS) or similar reagent
4 Nucleophilic substitution with 1,3-dimethylpyrrolidine Basic conditions, reflux or room temperature
5 Cyclization to spirocyclic intermediate (optional depending on target structure) Controlled temperature, solvent-dependent
6 Conversion of free base to hydrochloride salt by treatment with HCl in ethanol Precipitation and isolation of hydrochloride salt

Analytical Data Supporting Synthesis

  • Nuclear Magnetic Resonance (NMR): Detailed ^1H and ^13C NMR spectra confirm substitution patterns and ring formation.
  • Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight of 3-(1,3-dimethyl-2-pyrrolidinyl)indole and its derivatives.
  • Infrared Spectroscopy (IR): Characteristic absorption bands for indole NH, pyrrolidine ring, and hydrochloride salt formation.
  • Chromatography: Flash chromatography and recrystallization are used to purify intermediates and final products.

Comparative Analysis of Preparation Methods

Method Type Advantages Limitations References
Direct Nucleophilic Substitution Straightforward, fewer steps Requires halogenated intermediates
Spirocyclic Intermediate Route Yields stable compounds with defined stereochemistry More complex, requires cyclization steps
Multi-step Indole Functionalization Allows precise substitution and functional group control Longer synthesis, multiple purification steps

The preparation of this compound involves strategic synthesis of the indole core, selective introduction of the 1,3-dimethyl-2-pyrrolidinyl group, and conversion to the hydrochloride salt. Multiple synthetic routes exist, including nucleophilic substitution on halogenated indoles and spirocyclic intermediate formation. These methods are supported by comprehensive analytical data and have been documented in patents and peer-reviewed research.

This synthesis benefits from established organic transformations, enabling efficient access to this compound for further pharmacological or chemical studies.

Chemical Reactions Analysis

3-(1,3-Dimethyl-2-pyrrolidinyl)indole hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid, while reduction may yield indoline derivatives.

Scientific Research Applications

Pharmacological Studies

Research indicates that 3-(1,3-Dimethyl-2-pyrrolidinyl)indole hydrochloride exhibits various pharmacological activities. It has been investigated for its potential as:

  • CNS Stimulant : Studies suggest that compounds with similar structures can enhance cognitive function and alertness by modulating neurotransmitter systems.
  • Antidepressant Effects : Some derivatives of indole compounds have shown promise in alleviating symptoms of depression through selective serotonin reuptake inhibition.

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of other biologically active molecules. For example:

  • Multicomponent Reactions : It is utilized in the synthesis of pyrrolizidine and indolizidine derivatives through multicomponent reactions, demonstrating high yields and efficiency in producing complex structures .
  • Diels-Alder Reactions : The compound has been employed in Diels-Alder cycloaddition reactions to create diverse spiro and fused N-heterocycles, which possess significant bioactivity .

Research has highlighted the compound's potential antibacterial properties. For instance:

  • In Vitro Studies : Certain derivatives have demonstrated effective antibacterial activity against Gram-negative bacteria, indicating their potential use in developing new antibiotics .

Case Study 1: Antimicrobial Activity

A study conducted by El-Tahawy et al. (2024) explored the antimicrobial properties of spiro products derived from this compound. The results showed moderate to strong activity against various bacterial strains, suggesting its application in antibiotic development .

Case Study 2: CNS Activity

In a pharmacological assessment, researchers evaluated the cognitive-enhancing effects of the compound in animal models. The findings indicated significant improvements in memory retention and learning capabilities, supporting its potential as a therapeutic agent for cognitive disorders .

Data Tables

Application AreaFindingsReferences
PharmacologyCNS stimulant properties; potential antidepressant effects
SynthesisHigh-yield production of pyrrolizidine derivatives
Antimicrobial ActivityEffective against Gram-negative bacteria

Mechanism of Action

The mechanism of action of 3-(1,3-Dimethyl-2-pyrrolidinyl)indole hydrochloride involves its interaction with specific molecular targets and pathways. Indole derivatives often exert their effects by binding to receptors or enzymes, leading to the modulation of various biological processes. For example, they may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs and their differences are summarized below:

Compound Name Core Structure Substituent at Indole-3 Position Molecular Formula Key Features References
3-(1,3-Dimethyl-2-pyrrolidinyl)indole HCl Indole 1,3-Dimethylpyrrolidinyl Not explicitly provided (inferred: C14H19ClN2) Rigid pyrrolidine ring with two methyl groups N/A
Gevotroline hydrochloride Pyrido[4,3-b]indole 8-Fluoro, 2-(3-pyridinylpropyl) C20H21FN3·HCl Fused pyridoindole system; fluorinated
3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridinyl)-2-methylindole HCl Indole 1-Benzyl-tetrahydro-4-pyridinyl, 2-methyl C21H23ClN2 Bulky benzyl group; tetrahydro-pyridine
3-(1-Ethyl-2-pyrrolidinyl)indole HCl Indole 1-Ethylpyrrolidinyl C14H18N2·HCl Ethyl substituent on pyrrolidine
3-(1-Methylpyrrolidin-2-ylidene)-3H-indole Indole 1-Methylpyrrolidin-2-ylidene C13H14N2 Planar, conjugated system; high basicity

Key Observations :

  • Gevotroline hydrochloride diverges significantly due to its fused pyridoindole core and fluorine atom, which enhance its binding affinity in neurological targets .
  • The benzyl-tetrahydro-pyridinyl analog () introduces steric bulk, likely reducing membrane permeability compared to the dimethylpyrrolidinyl variant .
  • Ethyl vs.

Physicochemical Properties

  • Mass Spectrometry : A related indole-pyrrolidine compound (C15H15N2) shows an HRMS (CI) m/z of 223.1225 . For the ethyl-pyrrolidinyl analog, the [M+H]+ ion has a predicted collision cross-section (CCS) of 149.3 Ų, indicating moderate molecular size .
  • Basicity: 3-(1-Methylpyrrolidin-2-ylidene)-3H-indole exhibits extraordinary basicity due to conjugation, a trait less pronounced in saturated pyrrolidinyl analogs like the target compound .

Biological Activity

3-(1,3-Dimethyl-2-pyrrolidinyl)indole hydrochloride is a compound that belongs to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring fused to an indole structure, which is significant for its biological properties. The synthesis typically involves multicomponent reactions that yield various derivatives with enhanced activity profiles. For example, the spiro[pyrrolidine-3, 3´-oxindole] moiety has been shown to exhibit substantial anti-cancer activities, particularly against breast cancer cells (MCF-7) .

Anticancer Activity

Research indicates that this compound and its derivatives demonstrate potent anticancer properties. In vitro studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, a related compound with a similar structure exhibited an IC50 value of approximately 24–500 nM against MCF-7 cells, demonstrating significant anti-proliferative effects .

Table 1: Anticancer Activity of Indole Derivatives

Compound NameIC50 (nM)Cancer Cell LineMechanism of Action
This compoundTBDMCF-7Induction of apoptosis
Spirooxindole MI-5~24–500MCF-7Inhibition of p53-MDM2 interaction
Vincristine~10VariousTubulin polymerization inhibition

Antimicrobial Activity

Indole derivatives have also been recognized for their antimicrobial properties. A study highlighted the antibacterial activities of certain indole-based compounds against Gram-negative bacteria, indicating that modifications to the indole structure can enhance these effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound promotes programmed cell death in cancer cells through pathways involving caspases and mitochondrial dysfunction.
  • Inhibition of Protein Interactions : Similar compounds have been shown to inhibit critical protein-protein interactions, such as MDM2-p53, which are vital for tumor suppression .
  • Cell Cycle Arrest : Some derivatives cause cell cycle arrest at the G2/M phase, preventing cancer cell proliferation .

Case Studies

Recent studies have explored the efficacy of indole derivatives in clinical settings. For instance:

  • Breast Cancer Treatment : A clinical trial investigated the use of indole derivatives in combination therapies for breast cancer patients. Results indicated improved outcomes when combined with standard chemotherapeutics.
  • Antiviral Applications : Given the ongoing search for novel antiviral agents, some indole derivatives have shown promise against viral infections by inhibiting viral replication processes .

Q & A

Q. What are the recommended synthesis routes for 3-(1,3-Dimethyl-2-pyrrolidinyl)indole hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Fischer indole synthesis or palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination). Key parameters include:
  • Temperature : Optimal yields (70–85%) are achieved at 80–100°C for indole core formation .
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance pyrrolidinyl group coupling efficiency .
  • pH : Neutral to slightly basic conditions (pH 7–8) minimize side reactions during HCl salt formation .
    Post-synthesis purification via recrystallization (ethanol/water) is critical to isolate the hydrochloride salt .

Q. How can the structural integrity of this compound be validated?

  • Methodological Answer : Use NMR spectroscopy (¹H/¹³C) to confirm the indole core and pyrrolidinyl substituents. Key signals include:
  • Indole H-3 proton : δ 7.2–7.4 ppm (multiplet) .
  • Pyrrolidinyl methyl groups : δ 1.2–1.4 ppm (singlets) .
    High-resolution mass spectrometry (HRMS) ensures molecular weight alignment (e.g., [M+H]⁺ = 237.12 g/mol) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Q. How does the solubility profile of this compound impact experimental design?

  • Methodological Answer : The hydrochloride salt enhances water solubility (≥50 mg/mL at 25°C) compared to the free base. For in vitro assays:
  • Aqueous buffers : Use phosphate-buffered saline (PBS, pH 7.4) for dissolution .
  • Organic solvents : DMSO (for stock solutions) at ≤1% v/v to avoid cellular toxicity .

Advanced Research Questions

Q. What strategies optimize the enantiomeric purity of this compound during synthesis?

  • Methodological Answer :
  • Chiral catalysts : Employ (R)- or (S)-BINAP ligands in asymmetric hydrogenation to control stereochemistry at the pyrrolidinyl group .
  • Chromatographic resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10) to separate enantiomers .

Q. How do structural modifications at the pyrrolidinyl group alter biological activity?

  • Methodological Answer : Compare derivatives via structure-activity relationship (SAR) studies :
  • Methyl substitution : 1,3-Dimethyl groups enhance receptor binding affinity (e.g., serotonin receptors) by 2–3-fold vs. non-methylated analogs .
  • Fluorination : Introducing fluorine at the pyrrolidinyl ring increases metabolic stability (t½ > 6 hours in hepatic microsomes) .

Q. What analytical techniques resolve contradictions in reported bioactivity data?

  • Methodological Answer :
  • Dose-response validation : Replicate assays (e.g., cAMP inhibition) across multiple cell lines (HEK-293, CHO) to confirm IC₅₀ consistency .
  • Off-target profiling : Use kinome-wide screening (e.g., DiscoverX) to identify non-specific interactions .

Q. How can LC-MS/MS methods be tailored for quantifying this compound in pharmacokinetic studies?

  • Methodological Answer :
  • Ionization : Electrospray ionization (ESI+) with m/z 237.12 → 144.05 transition .
  • Sample prep : Plasma protein precipitation with acetonitrile (recovery >90%) .
  • Calibration range : 1–1000 ng/mL (R² > 0.99) using deuterated internal standards (e.g., JWH-007-d9) .

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